molecular formula C11H9BrN4S B13371177 8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Katalognummer: B13371177
Molekulargewicht: 309.19 g/mol
InChI-Schlüssel: FDJQFTIIRRACDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by the presence of a bromine atom at the 8th position, two methyl groups at the 5th and 6th positions, and a thiol group at the 3rd position of the triazinoindole ring system

Vorbereitungsmethoden

The synthesis of 8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction may involve the use of brominated intermediates and thiol-containing reagents, followed by cyclization to form the triazinoindole ring system. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .

Analyse Chemischer Reaktionen

8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Wirkmechanismus

The mechanism of action of 8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. For example, as an iron chelator, it binds to ferrous ions, thereby inhibiting iron-dependent processes in cells. This can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent . The compound’s ability to selectively bind to ferrous ions, but not ferric ions, highlights its specificity and potential for targeted therapy .

Vergleich Mit ähnlichen Verbindungen

8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H9BrN4S

Molekulargewicht

309.19 g/mol

IUPAC-Name

8-bromo-5,6-dimethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C11H9BrN4S/c1-5-3-6(12)4-7-8-10(16(2)9(5)7)13-11(17)15-14-8/h3-4H,1-2H3,(H,13,15,17)

InChI-Schlüssel

FDJQFTIIRRACDE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1N(C3=NC(=S)NN=C23)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.